2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
CAS No.: 946727-57-7
Cat. No.: VC2305453
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946727-57-7 |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 2-(4-tert-butylphenoxy)-3-chloroaniline |
| Standard InChI | InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 |
| Standard InChI Key | KLFGPVJNOOECEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine (C₁₆H₁₈ClNO) is an aromatic compound containing two benzene rings connected by an ether linkage. The compound features a tert-butyl group at the para position of one phenyl ring, while the other ring contains a chlorine atom at position 3 and an amino group at position 2. This specific substitution pattern creates a unique molecular architecture with distinct chemical and physical properties .
Structural Representation
The compound consists of a 4-tert-butylphenoxy group connected to a 3-chloroaniline moiety. The spatial arrangement of these functional groups creates a molecular framework with specific electronic distribution and steric properties. The presence of the bulky tert-butyl group, the electronegative chlorine atom, and the nucleophilic amine group all contribute to its chemical behavior .
Molecular Identification
The compound is identified through various systematic nomenclature systems and identifiers as presented in Table 1:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(4-tert-butylphenoxy)-3-chloroaniline |
| CAS Number | 946727-57-7 |
| PubChem CID | 26189213 |
| Molecular Formula | C₁₆H₁₈ClNO |
| Molecular Weight | 275.77 g/mol |
| InChIKey | KLFGPVJNOOECEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Table 1: Key identifiers for 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
Physical and Chemical Properties
Fundamental Physical Properties
The physical properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine provide insights into its behavior in various environments and its potential applications. Table 2 summarizes the key physical parameters of this compound:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 275.77 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 5.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 275.1076919 Da | Computed by PubChem 2.2 |
Table 2: Physical properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
Predicted Chemical Behavior
Based on its structural features, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine exhibits specific chemical behaviors:
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Lipophilicity: With an XLogP3-AA value of 5.1, this compound demonstrates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility .
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Hydrogen Bonding Capability: The presence of one hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the ether oxygen and the nitrogen of the amino group) enables participation in hydrogen bonding interactions, which are critical for molecular recognition processes .
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Conformational Flexibility: The three rotatable bonds provide some degree of conformational flexibility, allowing the molecule to adapt its shape for potential interactions with biological targets .
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Reactivity Centers: The amine group serves as a nucleophilic center for chemical reactions, while the chlorine atom can participate in substitution reactions under appropriate conditions .
Comparative Analysis with Structural Isomers
Structural Variations and Isomers
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine belongs to a family of compounds with similar structural features but differing in substitution patterns. Table 3 presents a comparison with two key structural isomers:
| Compound | Structural Difference | CAS Number | InChIKey |
|---|---|---|---|
| 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine | Reference compound | 946727-57-7 | KLFGPVJNOOECEV-UHFFFAOYSA-N |
| 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine | Chlorine at position 5 instead of 3 | 103827-03-8 | IGRXBYJZAZLTDD-UHFFFAOYSA-N |
| 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine | tert-Butyl at meta position | 946772-65-2 | WGSIIMUWJWYTEK-UHFFFAOYSA-N |
Table 3: Comparison of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine with structural isomers
Impact of Structural Variations
The positional isomerism observed in these compounds can significantly influence their properties:
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The position of the chlorine atom affects the electronic distribution across the aromatic ring, potentially altering reactivity patterns and binding capabilities.
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The location of the tert-butyl group (para vs. meta) creates different steric environments, which may impact molecular recognition and packing in crystalline forms.
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These subtle structural differences could translate to varied biological activities if these compounds were to interact with biological systems .
Research Context and Related Compounds
Related Compound Families
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine belongs to a broader class of aryl ether compounds that have found applications in various research domains. Similar structural motifs appear in:
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Pharmacologically active compounds targeting specific receptor systems
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Building blocks for more complex molecular architectures
Structural Components in Other Active Compounds
The individual structural elements found in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine appear in other bioactive compounds:
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The tert-butylphenoxy group is found in compounds such as 2-(4-tert-butylphenoxy)cyclohexanol, which has been reported as a positive allosteric modulator of the neuropeptide Y (NPY) Y4 receptor .
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Chloroaniline derivatives like 4-tert-butyl-3-chloroaniline have been incorporated into various research compounds, including potential pharmaceutical candidates .
Spectroscopic Characterization
Predicted Spectroscopic Features
Based on its structural features, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine would be expected to exhibit characteristic spectroscopic patterns:
NMR Spectroscopy
In ¹H NMR, distinctive signals would be expected for:
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The tert-butyl protons (singlet, approximately δ 1.3 ppm)
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Aromatic protons (complex multiplets in the δ 6.5-7.5 ppm region)
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Amino protons (broad singlet, approximately δ 3.5-4.5 ppm)
Infrared Spectroscopy
Characteristic IR absorption bands would likely include:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3000-3100 cm⁻¹)
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C-O-C stretching for the ether linkage (1200-1250 cm⁻¹)
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C-Cl stretching (600-800 cm⁻¹)
Future Research Directions
Knowledge Gaps and Research Opportunities
Several aspects of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine warrant further investigation:
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Detailed crystallographic analysis to determine precise molecular conformation and packing
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Comprehensive biological activity screening to identify potential therapeutic applications
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Development of optimized synthetic routes for efficient preparation
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Exploration of derivatization possibilities via the amine or other reactive sites
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